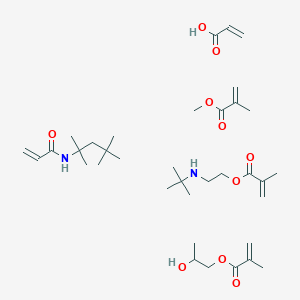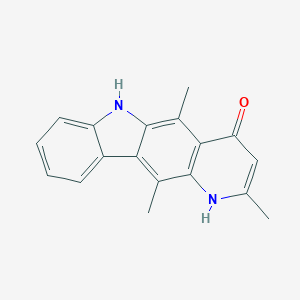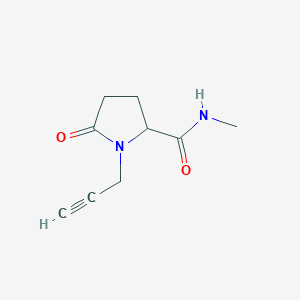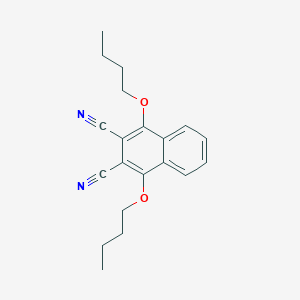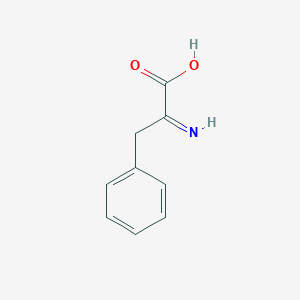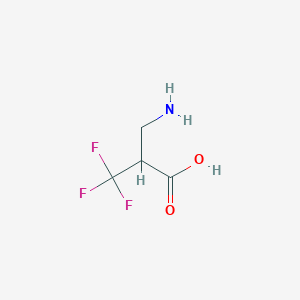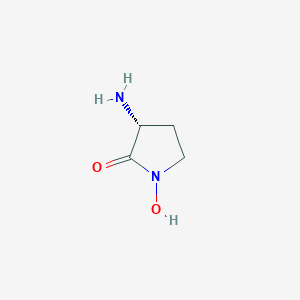
(3R)-3-amino-1-hydroxypyrrolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves starting from natural amino acids or their derivatives. For instance, (2R,3S,4S)-3,4-dihydroxy-2-hydroxymethylpyrrolidine and polyoxamic acid derivatives have been synthesized from (S)-pyroglutamic acid derivatives through key reactions including selective mono-O-benzylation and subsequent Mitsunobu reaction to invert the stereochemistry of the free hydroxy group (Ikota, 1989). Similarly, the first asymmetric synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine from trans-4-hydroxy-L-proline through a tethered aminohydroxylation step highlights a method to introduce regio- and stereoselectively the amino alcohol functionality (Curtis, Fawcett, & Handa, 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by their chiral centers, which significantly influence their chemical reactivity and interaction with biological systems. The detailed NMR analysis and stereochemistry control in the synthesis routes underscore the complexity and importance of precise molecular structure determination in the synthesis of these compounds (Goli et al., 1994).
Chemical Reactions and Properties
Pyrrolidine derivatives engage in a variety of chemical reactions, with their reactivity often being manipulated through protective group strategies and selective functionalization. For instance, the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst to afford optically active amino compounds illustrates the potential for specific transformations relevant to the synthesis of pyrrolidine derivatives (Hashimoto et al., 1986).
Physical Properties Analysis
The physical properties of "(3R)-3-amino-1-hydroxypyrrolidin-2-one" and related compounds, such as solubility, melting point, and optical rotation, are crucial for their application in synthesis and drug formulation. These properties are directly influenced by the molecular structure and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for understanding the behavior of pyrrolidine derivatives in chemical syntheses and biological environments. The stereoselective synthesis of pyrrolidine derivatives demonstrates the significance of controlling chemical properties to achieve desired outcomes (Dell'uomo et al., 1996).
Applications De Recherche Scientifique
Glycine/NMDA Receptor Antagonism : A study by Leeson et al. (1990) identified a derivative, 3R-amino, 4R-methyl (L-687,414), as a potent antagonist of the glycine/N-methyl-D-aspartate receptor, showing significant improvement in activity compared to other similar compounds (Leeson et al., 1990).
Synthesis of Biologically Active Compounds : Fedoseev et al. (2015) demonstrated the synthesis of biologically active compounds such as 3-amino-8-hydroxy-2-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles, which show potential in inhibiting HIV-1 (Fedoseev et al., 2015).
Enzymatic Synthesis : Rodríguez-Rodríguez et al. (2013) explored the chemoenzymatic synthesis of orthogonally protected trans-3-amino-4-hydroxypyrrolidines, offering insights into the enantioselective synthesis of such compounds (Rodríguez-Rodríguez et al., 2013).
Neuroprotective Drug Potential : A study by Battaglia et al. (1998) suggested that activation of group-II metabotropic glutamate receptors, potentially modulated by derivatives of 3-amino-1-hydroxypyrrolidin-2-one, can protect neurons from excitotoxic degeneration (Battaglia et al., 1998).
Inhibition of Human Purine Nucleoside Phosphorylase : Rejman et al. (2012) discussed N-phosphonocarbonylpyrrolidine derivatives of guanine, which have the potential as bisubstrate inhibitors of human purine nucleoside phosphorylase (Rejman et al., 2012).
Propriétés
IUPAC Name |
(3R)-3-amino-1-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKUBNLZMKAEIN-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-amino-1-hydroxypyrrolidin-2-one | |
CAS RN |
123931-04-4 | |
| Record name | HA-966, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HA-966, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N9Q4C7WMT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of (+)-HA-966 and how does it interact with this target?
A1: (+)-HA-966 primarily targets the strychnine-insensitive glycine site of the NMDA receptor complex [, ]. Unlike glycine, a full agonist, (+)-HA-966 acts as a low-efficacy partial agonist at this site [, ]. It binds to the glycine site, but its binding induces a conformational change in the receptor complex that differs from the one induced by glycine, resulting in reduced NMDA receptor activity [, ].
Q2: What are the downstream effects of (+)-HA-966 binding to the glycine site?
A2: (+)-HA-966 binding reduces NMDA receptor activity, which leads to several downstream effects, including:
- Inhibition of NMDA receptor-mediated currents: This effect has been observed in various neuronal preparations, including rat cortical slices and cultured cortical neurons [, ].
- Reduction of NMDA receptor-mediated neurotransmitter release: (+)-HA-966 has been shown to inhibit glutamate-induced [3H]arachidonic acid release in cerebellar granule cells [].
- Alteration of behavioral responses to NMDA receptor modulators: (+)-HA-966 has been shown to modulate the effects of drugs like dizocilpine and amphetamine on locomotor activity [, ].
Q3: Does the intrinsic activity of a ligand at the glycine site influence its effects on glutamate binding?
A3: Yes, research suggests that the intrinsic activity of a ligand at the glycine site can allosterically modulate the glutamate binding site []. A partial agonist like (+)-HA-966, when bound to the glycine site, accelerates the off-rate for glutamate dissociation from the receptor. This effect is more pronounced with ligands possessing lower intrinsic activity [].
Q4: What is the molecular formula and weight of (+)-HA-966?
A4: The molecular formula of (+)-HA-966 is C4H8N2O2, and its molecular weight is 116.12 g/mol.
Q5: How does the stereochemistry of HA-966 influence its pharmacological activity?
A5: The enantiomers of HA-966 exhibit distinct central nervous system effects. While (R)-(+)-HA-966 acts as a selective glycine/NMDA receptor antagonist, (S)-(-)-HA-966 displays potent gamma-butyrolactone-like sedative properties [].
Q6: What is the significance of the five-membered ring conformation in HA-966 for its activity?
A6: Studies with synthesized analogues of HA-966 suggest that the energetically less favored 3-pseudoaxial conformation of the pyrrolidone ring is crucial for glycine receptor recognition. The 3R-amino, 4R-methyl derivative (L-687,414) shows a 5-10 fold increase in activity compared to HA-966, highlighting the importance of this specific conformation [].
Q7: What in vitro models have been used to study the effects of (+)-HA-966?
A7: Several in vitro models, including:
- Rat cortical slices: Used to investigate the electrophysiological effects of (+)-HA-966 on NMDA receptor-mediated responses [, ].
- Cultured cerebellar granule cells: Employed to assess the impact of (+)-HA-966 on glutamate-induced [3H]arachidonic acid release, a marker of NMDA receptor activation [].
- Cultured rat cortical neurons: Used to characterize the kinetic interactions between (+)-HA-966 and glutamate at the NMDA receptor complex [].
Q8: Which animal models have been used to investigate the effects of (+)-HA-966?
A8: (+)-HA-966 has been studied in various animal models, including:
- Mice: Used to investigate its discriminative stimulus effects, its role in conditioned stress-induced metabolic activation, and its impact on locomotor stimulation induced by NMDA antagonists [, , ].
- Rats: Employed to study its effects on conditioned stress-induced dopamine release, its impact on working memory and overt behaviour, its role in ethanol place conditioning, and its influence on neurotransmitter release in hippocampal brain slices [, , , ].
- Pigeons: Utilized to examine the effects of (+)-HA-966 on repeated acquisition of response chains, a measure of learning and memory [, ].
- Squirrel monkeys: Used to assess the antinociceptive effects of (+)-HA-966 alone and in combination with morphine [].
Q9: Has (+)-HA-966 been tested in clinical trials?
A9: While the provided papers highlight the potential of (+)-HA-966 for various therapeutic applications, information regarding specific clinical trials was not found within these documents.
Q10: What were some of the early observations on the effects of HA-966?
A10: Early research on racemic HA-966 highlighted its sedative properties, drawing comparisons to gamma-hydroxybutyric acid (GHB) [, ]. Further investigations revealed its excitatory amino acid antagonist properties, specifically its actions at the NMDA receptor [, ]. The resolution of its enantiomers allowed for a clearer understanding of the distinct pharmacological profiles of (R)-(+)-HA-966 and (S)-(-)-HA-966 [].
Q11: How has the understanding of the glycine site on the NMDA receptor evolved?
A11: Initial studies focused on the role of glycine as an inhibitory neurotransmitter. Later research revealed its ability to augment the excitatory actions of NMDA and glutamate, particularly in cultured neurons []. This effect was found to be mediated by glycine receptors pharmacologically distinct from the inhibitory glycine receptors in the spinal cord and brain stem, specifically those insensitive to strychnine []. This discovery led to the characterization of the strychnine-insensitive glycine site on the NMDA receptor and its role in modulating NMDA receptor function [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



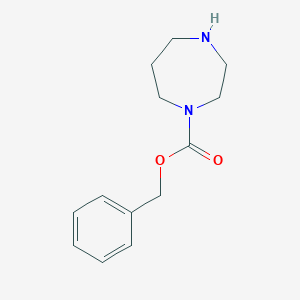
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)

![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)

